

An In-Depth Technical Guide to Lenalidomide-Acetylene-Br for PROTAC Development

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Compound of Interest

Compound Name: *Lenalidomide-acetylene-Br*

Cat. No.: *B11930912*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Lenalidomide-acetylene-Br**, a key building block for the development of Proteolysis Targeting Chimeras (PROTACs). It covers its synthesis, mechanism of action, and the experimental protocols required for its successful application in targeted protein degradation.

Introduction to Lenalidomide in PROTACs

Lenalidomide is a derivative of thalidomide and a well-established immunomodulatory drug. In the realm of targeted protein degradation, lenalidomide and its analogues function as potent E3 ligase recruiters. Specifically, they bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^{CRBN}) E3 ubiquitin ligase complex. By incorporating a lenalidomide moiety into a PROTAC, researchers can hijack this cellular machinery to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).

The "**Lenalidomide-acetylene-Br**" molecule is a bifunctional linker precursor. It contains the lenalidomide core for CRBN engagement and a bromo-acetylene functional group. This group serves as a versatile chemical handle for conjugation to a ligand that binds to the target protein, thus forming the final PROTAC molecule. The alkyne component allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for PROTAC synthesis. The bromine atom offers an alternative site for nucleophilic substitution reactions.

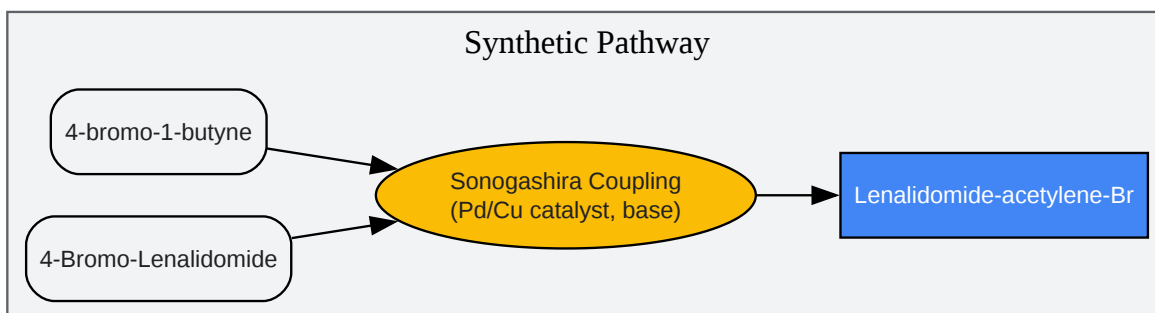
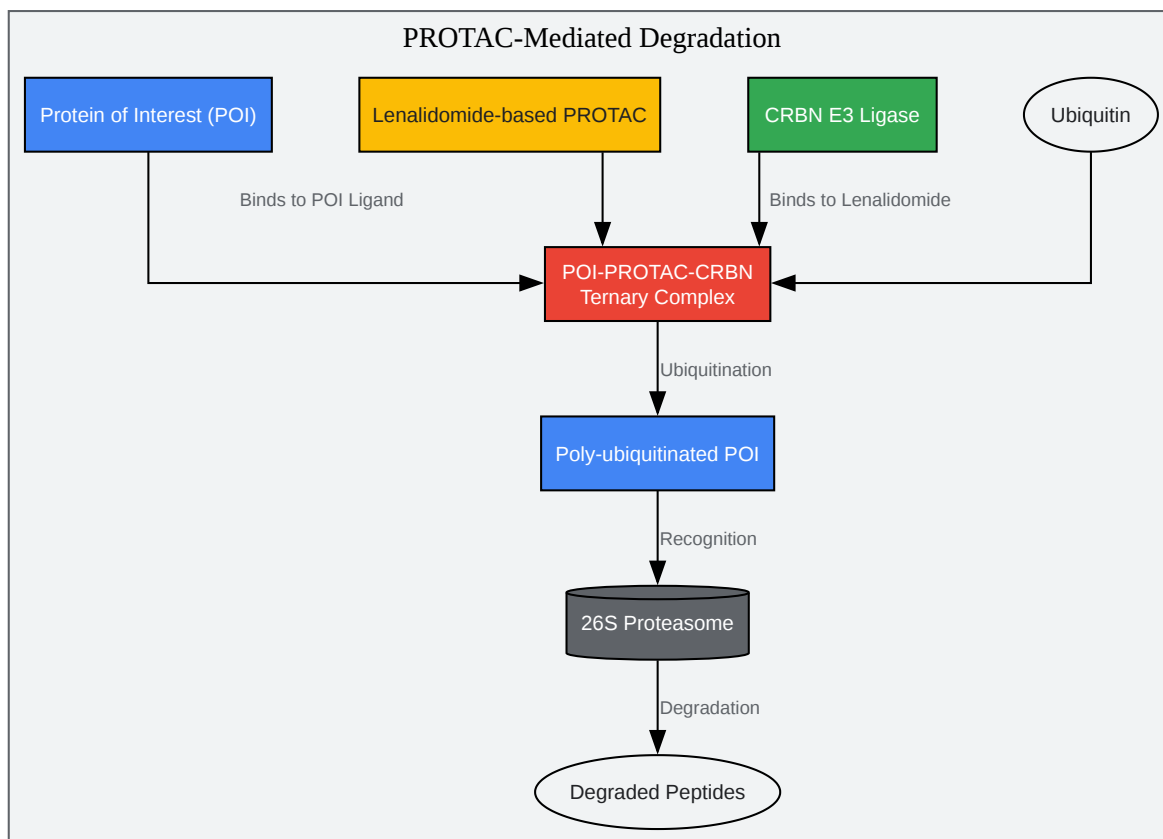
Physicochemical Properties

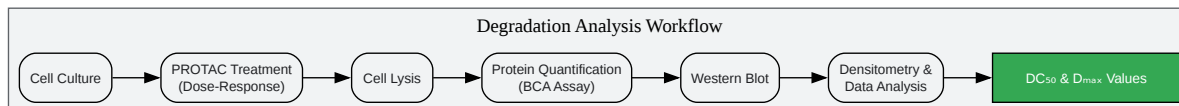
A summary of the key physicochemical properties of **Lenalidomide-acetylene-Br** is presented below.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisindolin-2-yl)piperidine-2,6-dione | [1] |
| CAS Number | 2619512-84-2 | [1] |
| Molecular Formula | C ₁₇ H ₁₅ BrN ₂ O ₃ | [1] |
| Molecular Weight | 375.22 g/mol | [1] |
| Exact Mass | 374.0266 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |

Mechanism of Action

PROTACs assembled using **Lenalidomide-acetylene-Br** operate by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.





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References

- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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